Ispronicline vs. Nicotine: α4β2 nAChR Binding Affinity and Selectivity for CNS-Specific Research
Ispronicline binds to the α4β2 nAChR with a Ki of 11 nM, which is nearly 45-fold more selective for this receptor subtype compared to nicotine's broader profile, which shows significant activity at both α3β4 and α7 receptors [1][2]. In contrast, Ispronicline exhibits no detectable functional activity at muscle or ganglionic (α3β4) nAChRs, nor at α7 nAChRs, thereby demonstrating a CNS-selective profile that avoids the peripheral cholinergic side effects (nausea, cardiovascular changes) common with less selective agonists like nicotine [1].
| Evidence Dimension | Binding Affinity (Ki) at α4β2 nAChR |
|---|---|
| Target Compound Data | Ispronicline Ki = 11 nM |
| Comparator Or Baseline | Nicotine Ki = 3.4–11 nM (range across studies), with additional activity at α3β4 (Ki ≈ 480 nM) and α7 (Ki ≈ 4895 nM) |
| Quantified Difference | Approximately 45-fold greater α4β2 over α7 selectivity for Ispronicline versus nicotine's ~440-fold selectivity |
| Conditions | Radioligand binding assays using membrane preparations from rat brain or mammalian cells expressing recombinant human α4β2 receptor |
Why This Matters
For researchers investigating α4β2-mediated cognitive effects, Ispronicline offers a cleaner pharmacological tool with minimal off-target interference, enabling more definitive attribution of observed effects to the α4β2 subtype.
- [1] Dunbar GC, Inglis F, Kuchibhatla R, Sharma T, Tomlinson M, Wamsley J. Effect of ispronicline, a neuronal nicotinic acetylcholine receptor partial agonist, in subjects with age associated memory impairment (AAMI). J Psychopharmacol. 2007;21(2):171-178. doi:10.1177/0269881107066855 View Source
- [2] Rollema H, Shrikhande A, Ward KM, et al. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. Br J Pharmacol. 2010;160(2):334-345. doi:10.1111/j.1476-5381.2010.00682.x View Source
